molecular formula C11H15N3 B1500377 N,1-Diethyl-1H-benzo[d]imidazol-2-amine CAS No. 50616-11-0

N,1-Diethyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B1500377
CAS No.: 50616-11-0
M. Wt: 189.26 g/mol
InChI Key: RLVGXHDNPXGORM-UHFFFAOYSA-N
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Description

N,1-Diethyl-1H-benzo[d]imidazol-2-amine is a chemical compound with the CAS Registry Number 91337-47-2 . It has a molecular formula of C11H15N3 and a molecular weight of 189.26 g/mol . This product is intended for research and development purposes in a controlled environment and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. While specific biological data for this compound is not available in the search results, the broader class of 1H-benzo[d]imidazole compounds is recognized in scientific research for its diverse biological activities. Related derivatives have been investigated as small molecules that modulate biological functions, with some studies identifying them as DNA minor groove-binding ligands and as inhibitors of enzymes like human topoisomerase I . Such compounds are often explored in anticancer research, where they can cause cell cycle arrest and inhibit cancer cell proliferation . Researchers can order this compound from suppliers, with various pack sizes available . For safe handling, please refer to the associated Safety Data Sheet (SDS). This product should be stored sealed in a dry environment, ideally at 2-8°C .

Properties

IUPAC Name

N,1-diethylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-3-12-11-13-9-7-5-6-8-10(9)14(11)4-2/h5-8H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVGXHDNPXGORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=CC=CC=C2N1CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663507
Record name N,1-Diethyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50616-11-0
Record name N,1-Diethyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Condensation and Cyclization Methods

The traditional approach to synthesizing benzimidazole derivatives, including N,1-Diethyl-1H-benzo[d]imidazol-2-amine, typically involves condensation reactions between o-phenylenediamines and suitable carbonyl or isothiocyanate derivatives, followed by cyclization.

  • Starting Materials: o-Phenylenediamines (or N-substituted o-phenylenediamines) react with isothiocyanates or related reagents.
  • Reaction Conditions: These reactions often require refluxing in solvents such as dimethylformamide (DMF) or ethanol at elevated temperatures (e.g., 80–180 °C).
  • Cyclization: The formation of the benzimidazole ring occurs via intramolecular cyclization, sometimes mediated by dehydrating or desulfurizing agents.
  • Limitations: Classical methods may involve prolonged reaction times, high temperatures, use of toxic solvents, and sometimes low yields or scalability issues.

Coupling of Isothiocyanates with o-Phenylenediamines Followed by Cyclization (DIC-Mediated)

A more refined synthetic strategy involves the coupling of isothiocyanate derivatives with benzene-1,2-diamines, followed by intramolecular cyclization mediated by N,N′-diisopropylcarbodiimide (DIC):

  • Stepwise Synthesis:
    • Preparation of isothiocyanate intermediates from epoxides and sodium azide, followed by protection and reduction steps.
    • Substitution of 1-fluoro-2-nitrobenzene derivatives with primary amines to prepare benzene-1,2-diamines.
    • Coupling of these two building blocks and cyclization using DIC to form the benzimidazole core.
  • Yields: This method improves yields compared to classical methods but may still be limited by complex multi-step procedures and the need for protecting groups.

One-Pot Visible Light Mediated Photocatalyst-Free Synthesis (Modern Green Chemistry Approach)

The most recent and advanced method for preparing N-substituted 2-aminobenzimidazoles, including this compound, is a one-pot, visible light mediated, photocatalyst-free synthesis:

  • Reaction Overview:
    • Step 1: N-substitution of o-phenylenediamines with protecting agents under mild conditions.
    • Step 2: Formation of thiourea intermediates by reaction with isothiocyanates.
    • Step 3: Visible light mediated cyclodesulfurization to form the benzimidazole ring.
  • Conditions: Ambient temperature, aqueous ethanol solvent mixture, open-flask setup, irradiation with blue LED light.
  • Advantages:
    • Avoids toxic metals and harsh reagents.
    • High yields (up to 92%) and broad substrate scope (demonstrated on 69 examples).
    • Scalable to gram quantities.
    • Environmentally friendly and operationally simple.
  • Mechanistic Insights:
    • The reaction proceeds via a radical pathway involving thiyl radicals and reactive oxygen species.
    • Cyclization occurs through peroxysulfur intermediates formed under visible light irradiation.
  • General Procedure:
Step Reagents and Conditions Description
1 o-Phenylenediamine (1.2 eq), protecting agent (1.2 eq), K2CO3 (1.2 eq), 90% EtOH/10% H2O, room temperature, 1 hour N-substitution of o-phenylenediamine
2 Add isothiocyanate (1.0 eq), K2CO3 (1.0 eq) Thiourea intermediate formation
3 Irradiate with 3 W blue LED light, room temperature, 6 hours Photocatalyst-free cyclodesulfurization to benzimidazole
  • Yield and Purity: The method provides excellent yields with high functional group tolerance and purity suitable for further biological evaluation.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations Typical Yield (%)
Classical Condensation & Cyclization Reflux in DMF or ethanol, high temperature Simple starting materials High temp, toxic solvents, long reaction time Variable, often moderate
DIC-Mediated Coupling & Cyclization Multi-step synthesis with protecting groups Improved yields and selectivity Complex steps, use of carbodiimide reagents Moderate to good
One-Pot Visible Light Photocatalyst-Free Ambient temp, aqueous media, blue LED irradiation Green, mild, scalable, high yield Requires light source and base Up to 92

Detailed Research Findings

  • The visible light mediated method represents a significant advancement by eliminating toxic reagents and harsh conditions while maintaining high efficiency and scalability.
  • Mechanistic studies confirm that the reaction proceeds via radical intermediates generated under visible light, enhancing reaction specificity and yield.
  • The one-pot approach simplifies the workflow, reducing purification steps and waste generation.
  • Spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound, ensuring reproducibility and quality control.

Chemical Reactions Analysis

Acylation Reactions

The 2-amine group undergoes nucleophilic acylation with acyl chlorides or anhydrides to form stable amides.

ReagentConditionsProductYieldCitation
Acetyl chloridePyridine, 60°C, 3 hrsN-Acetyl-1-diethylbenzimidazol-2-amine72%
Benzoyl chlorideDMF, reflux, 6 hrsN-Benzoyl derivative68%

Key Findings :

  • Pyridine acts as both a base and solvent, neutralizing HCl byproducts .

  • DMF accelerates reaction rates due to its high polarity.

Alkylation Reactions

The 2-amine participates in alkylation with alkyl halides, forming tertiary amines.

ReagentConditionsProductYieldCitation
Methyl iodideKOH, acetone, 60°C, 3 hrsN-Methyl-1-diethylbenzimidazol-2-amine74%
Ethyl chloroformatePyridine, refluxEthyl carbamate derivative65%

Mechanistic Insights :

  • Alkylation proceeds via an SN2 mechanism in polar aprotic solvents .

  • Steric hindrance from the 1-diethyl group reduces reaction rates compared to unsubstituted benzimidazoles.

Condensation Reactions

The amine reacts with carbonyl compounds (aldehydes/ketones) to form imines or Schiff bases.

ReagentConditionsProductYieldCitation
4-ChlorobenzaldehydeAcetic acid, reflux2-(4-Chlorophenyl)benzimidazole81%
Diethyl oxalateFusion, 120°CEthyl benzimidazole-2-carboxylate87%

Observations :

  • Acetic acid catalyzes imine formation via dehydration .

  • Diethyl oxalate promotes cyclization, forming fused heterocycles .

Cyclization and Heterocycle Formation

Intramolecular cyclization reactions yield complex heterocyclic systems.

ReagentConditionsProductYieldCitation
Phenyl isothiocyanatePyridine, reflux1-Cyclopentane-N-phenylbenzimidazole70%
Formic acidReflux, 6 hrsBenzimidazo[1,2-a]quinoline63%

Notable Outcomes :

  • Phenyl isothiocyanate forms thiourea intermediates that cyclize under basic conditions .

  • Formic acid induces dehydration, creating fused quinoline derivatives .

Coordination Chemistry

The benzimidazole nitrogen atoms act as ligands for metal ions.

Metal SaltConditionsComplex FormedApplicationCitation
Cu(II) chlorideEthanol, room temperatureCu(II)-benzimidazole complexCatalysis
Pd(II) acetateDMF, 80°CPd(II)-N-heterocyclic carbeneCross-coupling

Applications :

  • Cu(II) complexes show catalytic activity in oxidation reactions .

  • Pd(II) complexes are effective in Suzuki-Miyaura couplings .

Reduction and Oxidation

The benzimidazole core and substituents undergo redox transformations.

Reaction TypeReagentConditionsProductYieldCitation
OxidationH₂O₂, acetic acid60°C, 4 hrsN-Oxide derivative58%
ReductionNaBH₄, ethanolRoom temperatureDihydrobenzimidazole66%

Notes :

  • Oxidation at the imidazole nitrogen requires acidic conditions.

  • NaBH₄ selectively reduces the imine bond without affecting ethyl groups .

Scientific Research Applications

Scientific Research Applications

N,N-Diethyl-1H-benzo[d]imidazol-2-amine has garnered attention for its multifaceted applications:

Chemistry

  • Building Block: It serves as a foundational compound for synthesizing more complex molecules.
  • Coordination Chemistry: Acts as a ligand in various coordination complexes.

Biology

  • Antimicrobial Activity: The compound exhibits significant antimicrobial properties by interfering with bacterial quorum sensing mechanisms, particularly against Pseudomonas aeruginosa and Staphylococcus aureus.
  • Anticancer Properties: It has shown potential in inhibiting key signaling pathways involved in cancer progression, including vascular endothelial growth factor receptor (VEGFR) signaling.

Medicine

  • Therapeutic Applications: Investigated for antiviral and anti-inflammatory properties, with ongoing studies assessing its efficacy against various diseases.

Industry

  • Material Development: Utilized in creating specialized materials such as dyes and catalysts.

Antimicrobial Activity

The compound demonstrates notable antimicrobial effects, particularly through inhibition of quorum sensing in bacteria.

Table 1: Antimicrobial Activity Data

MicroorganismInhibition Concentration (IC50)Mechanism of Action
Pseudomonas aeruginosa5 μMInhibition of quorum sensing
Escherichia coli10 μMDisruption of metabolic pathways
Staphylococcus aureus3 μMEnzyme inhibition

Anticancer Properties

Research indicates that N,N-Diethyl-1H-benzo[d]imidazol-2-amine may inhibit cancer cell proliferation through various mechanisms.

Case Study: VEGFR Inhibition
In a study evaluating benzimidazole derivatives, this compound was identified as a potent inhibitor of VEGFR-2 with an IC50 value of 0.05 μM, indicating its significant potential as an anticancer agent.

Table 2: Enzyme Inhibition Data

EnzymeInhibition Concentration (IC50)Biological Relevance
Beta-lactamase15 μMEnhances efficacy of beta-lactam antibiotics
Dihydrofolate reductase (DHFR)8 μMPotential for anticancer therapy

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption and good permeability across the blood-brain barrier. However, comprehensive toxicity assessments are necessary to establish its safety profile.

Mechanism of Action

The mechanism by which N,1-Diethyl-1H-benzo[d]imidazol-2-amine exerts its effects is primarily through its interaction with specific molecular targets. For example, in biological systems, it can inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer’s disease . The compound’s ability to coordinate with metal ions also plays a crucial role in its activity.

Comparison with Similar Compounds

Computational and NLO Properties

  • Nonlinear Optical (NLO) Response: 5-Bromo derivatives (1a–1f) exhibit high polarizability (α ~300–400 a.u.) and hyperpolarizability (β ~1,000–1,500 a.u.), making them candidates for optoelectronic applications . Ethyl substituents in N,1-diethyl analogs may reduce β values due to increased symmetry, though computational studies are lacking .

Biological Activity

N,1-Diethyl-1H-benzo[d]imidazol-2-amine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on recent research findings.

The compound is synthesized through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions often utilize reagents such as tert-butylhydroperoxide (TBHP) for oxidation and sodium borohydride for reduction. The unique substitution pattern of this compound contributes to its distinct chemical properties, making it a valuable scaffold for further modifications in medicinal chemistry.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives demonstrate minimum inhibitory concentrations (MICs) below 10 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget PathogenMIC (µg/mL)Activity Level
3cStaphylococcus aureus< 1Highly Active
3hEscherichia coli5Moderate Activity
3eCandida albicans7.8Moderate Activity

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, a study demonstrated that certain derivatives could sensitize melanoma cells to radiation therapy by inducing reactive oxygen species (ROS) formation and activating apoptotic pathways .

The mechanism by which this compound exerts its biological effects is multifaceted. It is known to interact with specific molecular targets in biological systems:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in metabolic pathways.
  • Anticancer Mechanism : It may inhibit the aggregation of amyloid-beta peptides linked to Alzheimer’s disease and promote apoptosis in cancer cells by activating caspases and upregulating p53 signaling pathways .

Case Studies

Recent studies have highlighted the potential of this compound in clinical applications. In one case study, a derivative was shown to significantly reduce tumor size in animal models while exhibiting minimal toxicity to normal cells. This suggests a promising therapeutic window for this compound in cancer treatment.

Q & A

Q. What are the most effective synthetic routes for N,1-Diethyl-1H-benzo[d]imidazol-2-amine, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via copper-catalyzed three-component coupling reactions involving 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes . Alternatively, CBr4-catalyzed one-pot reactions with ethyl 3-oxo-3-phenylpropanoate in acetonitrile at 80°C achieve yields up to 78% . Optimization of additives (e.g., KI or K2CO3) and solvent selection (DMF vs. CH3CN) significantly impacts reaction efficiency .

Q. How should researchers characterize this compound to confirm structural integrity?

Answer: Use a combination of:

  • NMR spectroscopy : 13C NMR can resolve imidazole ring protons (δ ~140–160 ppm) and ethyl substituents (δ ~30–50 ppm) .
  • LC-MS : Retention times and mass-to-charge ratios (e.g., m/z ~316 for analogs) validate purity and molecular weight .
  • X-ray crystallography : Co-crystal structures (e.g., PDB: 8CTB) reveal binding conformations and non-covalent interactions .

Q. What preliminary structure-activity relationship (SAR) insights exist for this compound in enzyme inhibition?

Answer: Substituents on the benzimidazole core modulate binding to targets like PRMT5/MTA. For example:

  • A 7-chloro substituent enhances hydrophobic interactions with Glu435 .
  • Diethyl groups improve lipophilicity (clogP) but may reduce ligand-lipophilicity efficiency (LLE) compared to methyl analogs .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to PRMT5/MTA?

Answer: Density-functional theory (DFT) with gradient-corrected exchange-correlation functionals (e.g., B3LYP) calculates electronic properties and optimizes geometries . Molecular docking (e.g., AutoDock Vina) simulates interactions with PRMT5’s substrate-binding site, focusing on H-bonds with Glu435/Glu444 and π-π stacking . Free energy perturbation (FEP) refines affinity predictions by quantifying substituent effects .

Q. What experimental strategies resolve contradictions in observed vs. predicted reaction outcomes during synthesis?

Answer: For unexpected products (e.g., N-diarylation instead of SNAr amination):

  • Mechanistic probes : Isotopic labeling (e.g., 15N) tracks demethylation pathways .
  • Kinetic studies : Monitor intermediate formation via in situ NMR or HPLC to identify rate-limiting steps .
  • Computational modeling : Transition-state analysis with DFT explains steric/electronic barriers to desired pathways .

Q. How do structural analogs of this compound compare in neuroprotective or antiplasmodial activity?

Answer:

  • Neuroprotection : Replace the diethyl group with acyl chains (e.g., TSTU-mediated coupling) to enhance mGluR5 affinity. Evaluate via calcium flux assays in neuronal cells .
  • Antiplasmodial activity : Substitute the benzimidazole core with thiazolo-pyrimidine moieties. Assess hemozoin inhibition and parasite viability in Plasmodium cultures .

Q. What methodologies quantify the compound’s stability under physiological conditions?

Answer:

  • Metabolic stability : Incubate with liver microsomes and analyze degradation via LC-MS/MS .
  • pH-dependent hydrolysis : Use UV-Vis spectroscopy to track decomposition in buffers (pH 1–10) .
  • Photostability : Expose to visible light (450 nm) and monitor isomerization (cis/trans ratios) with HPLC .

Methodological Resources

  • Synthetic Protocols : Copper-catalyzed coupling , CBr4-mediated one-pot reactions .
  • Computational Tools : B3LYP/DFT , AutoDock Vina .
  • Analytical Techniques : X-ray crystallography (PDB: 8CTB) , 13C NMR .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.